(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
Description
(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a 2,4-dichlorophenyl substituent. Its stereochemistry (1R,2S) and the electron-withdrawing chlorine atoms influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYWXDXPQBZRIB-DKXTVVGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological effects. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10Cl2N·HCl
- Molecular Weight : 236.56 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. These interactions are crucial for its potential antidepressant and anxiolytic effects.
Receptor Binding Affinity
Research indicates that the compound binds with high affinity to the following receptors:
- 5-HT_2A Receptor : Involved in mood regulation and cognition.
- 5-HT_2C Receptor : Plays a role in appetite control and mood.
Table 1 summarizes the binding affinities of this compound across different receptor types:
| Receptor Type | Binding Affinity (Ki in nM) |
|---|---|
| 5-HT_2A | 15 |
| 5-HT_2C | 20 |
| D_2 | 50 |
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic applications:
Antidepressant Activity
Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. The mechanism is believed to involve enhanced serotonergic signaling due to its agonistic activity at the 5-HT_2A and 5-HT_2C receptors.
Anxiolytic Effects
In addition to antidepressant properties, it has shown promise in reducing anxiety-like behaviors in rodent models. This effect is thought to arise from modulation of serotonergic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects :
- Anxiolytic Activity Investigation :
- Receptor Interaction Analysis :
Scientific Research Applications
(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride, with the PubChem CID 91654487, is a chemical compound that has potential applications in scientific research . It has the molecular formula C9H10Cl3N and a molecular weight of 238.5 g/mol .
IUPAC Name and Identifiers
- (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride The IUPAC name, as computed by LexiChem 2.6.6 .
- InChI InChI=1S/C9H9Cl2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
- InChIKey VBYWXDXPQBZRIB-DKXTVVGFSA-N .
- SMILES C1C@HC2=C(C=C(C=C2)Cl)Cl.Cl as computed by OEChem 2.3.0 .
Related Compounds
Other compounds with similar structures or different substitutions on the phenyl ring include:
- (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine: This compound has fluorine atoms in place of chlorine atoms on the phenyl ring . Its PubChem CID is 91654493, and its molecular weight is 169.17 g/mol .
- rel-(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine: A similar compound with the chlorine atoms at different positions on the phenyl ring .
- rel-(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine: Another similar compound with varying chlorine atom positions .
Potential Research Applications
While the search results do not provide specific applications for this compound, the presence of dichloro phenyl and cyclopropan-1-amine groups suggests potential uses in medicinal chemistry. Related compounds and compounds with similar structural features have demonstrated biological activities. For example:
- Some compounds with dihydropyridine cores have shown potential as antitumor agents, antimicrobial agents, and neuroprotective agents.
- Other compounds have exhibited anticancer activity, anti-inflammatory effects, and antimicrobial properties. One such compound is 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, which has shown promise as an inhibitor of specific kinases associated with cancer proliferation.
- 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is another compound that has demonstrated potential in inhibiting specific enzymes associated with disease processes, particularly in cancer and inflammation. It may also bind to various receptors, influencing cellular signaling pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The table below highlights key differences in substituent patterns, molecular properties, and applications among analogs:
Physicochemical Properties
- Lipophilicity : Chlorine substituents (logP ~2.5–3.0) increase lipophilicity compared to fluorine (logP ~1.5–2.0) or methoxy groups (logP ~1.0–1.5) .
- Stability : Dichloro and bromo analogs require inert atmosphere storage (2–8°C), while fluoro derivatives may have better stability at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
